molecular formula C₂₅H₃₃FO₆ B132082 Dexamethason-17-propionat CAS No. 15423-89-9

Dexamethason-17-propionat

Katalognummer: B132082
CAS-Nummer: 15423-89-9
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: ITYMTTQVNYAJAA-OCUNRLNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexamethasone 17-propionate, also known as Dexamethasone 17-propionate, is a useful research compound. Its molecular formula is C₂₅H₃₃FO₆ and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound Dexamethasone 17-propionate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dexamethasone 17-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexamethasone 17-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Knochenbildung

Dexamethason (DEX) ist ein bekanntes entzündungshemmendes und immunsuppressives Medikament, das in der Knochenumgestaltung in großem Umfang als osteoinduktives Mittel eingesetzt wird . Die Wirksamkeit von DEX hängt stark von der Dosierung und Dauer der Anwendung ab. Daher ist die Optimierung der DEX-Freisetzung mit der entsprechenden Konzentration für das Knochengewebeengineering entscheidend . DEX-integrierte Medikamentenverabreichungstechnologien, wie z. B. Mikro- und Nanopartikel sowie Gerüste, versprechen große Hoffnungen für die Behandlung von Knochendefekten .

Knochenbruchheilung

DEX wird in Medikamentenverabreichungssysteme wie Nanopartikel, Mikropartikel und Gerüste integriert, und ihre Auswirkungen auf die Knochenbruchheilung durch Steuerung der Langzeitfreisetzung des Medikaments und Vermeidung systemischer Nebenwirkungen werden untersucht . Der Mechanismus von DEX bei der Knochenbruchreparatur und die potenziellen Ergebnisse von DEX-haltigen Ansätzen für die Knochenregeneration und den osteogenen Prozess werden ebenfalls zusammengefasst .

Behandlung von Knochendefekten

Die Behandlung kritischer Knochendefekte mit schneller und effektiver Regeneration bleibt eine große Herausforderung in der Knochenumgestaltung. DEX, ein Glukokortikoid-Kleines Molekül, hat aufgrund seiner osteoinduktiven, entzündungshemmenden und immunsuppressiven Eigenschaften erhebliche Forschungsaufmerksamkeit auf sich gezogen .

Prävention und Behandlung pathologischer Narben

Kortikosteroide sind die wichtigsten Medikamente in der klinischen Narbenprävention und -behandlung, da sie effektiv eine Narbenregression induzieren und Narbenjuckreiz und -schmerzen verbessern . Intraläsionale Injektionen von Kortikosteroiden werden in der klinischen Praxis häufig eingesetzt .

Transdermale Medikamentenverabreichung

Die transdermale Verabreichung ist eine vielversprechende nicht-invasive und einfach anzuwendende Methode zur Verabreichung von Kortikosteroiden zur Narbenbehandlung . Ein neuartiger dreischichtiger Mikronadel, bestehend aus einer Grundplatte und Spitzen, die mit hydrophobem Dexamethason (DE) und seinem hydrophilen Prodrug Dexamethason-Natriumphosphat (DSP) beladen sind, wurde hergestellt, um die transdermale und intradermale Abgabe von DE in einem biphasischen Freisetzungsmodus zu unterstützen, der eine Stoßfreisetzung von DSP und eine langsamere Freisetzung von DE beinhaltet<a aria-label="2: Transdermale Verabreichung ist eine vielversprechende nicht-invasive und einfach anzuwendende Methode zur Verabreichung von Kortikosteroiden zur Narbenbehandlung2

Wirkmechanismus

Target of Action

Dexamethasone 17-propionate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

Upon binding to the glucocorticoid receptor, dexamethasone 17-propionate triggers changes in gene expression that lead to multiple downstream effects over hours to days . It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

Dexamethasone 17-propionate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also impacts calcium signaling by regulating Kv1.3 potassium channels .

Pharmacokinetics

The pharmacokinetics of dexamethasone involve absorption, distribution, metabolism, and excretion (ADME). Dexamethasone is well-absorbed and has a high bioavailability . It is metabolized in the liver, primarily by the enzyme CYP3A4, into 6α- and 6β-hydroxydexamethasone . The metabolites are then excreted in the urine .

Result of Action

The molecular and cellular effects of dexamethasone 17-propionate’s action include decreased expression of co-stimulatory molecules, reduced maturation and proliferation of T cells, and increased uptake of myelin debris . It also reduces the activity of Kv1.3 channels, leading to decreased calcium influx and interferon-gamma production in T cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexamethasone 17-propionate. For instance, chronic stress conditions, simulated by dexamethasone, can disturb the gut microbiota community and digestive functions . Moreover, the presence of other drugs can interact with dexamethasone, potentially altering its effects .

Safety and Hazards

Dexamethasone 17-propionate, like other glucocorticoids, can have severe side effects on non-target organs . It can weaken the immune system, making it easier for the user to get an infection or worsening an infection they already have or have recently had . It is advised to avoid ingestion and inhalation of the compound .

Zukünftige Richtungen

Dexamethasone 17-propionate has been found useful in the treatment of severe COVID-19 cases . Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months . The future of Dexamethasone 17-propionate lies in its potential to be used in targeted systems with controlled release by conjugation to polymeric carriers .

Biochemische Analyse

Biochemical Properties

Dexamethasone 17-propionate interacts with various enzymes and proteins in the body. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by Dexamethasone 17-propionate when it is persistently administered, resulting in auto-induction .

Cellular Effects

Dexamethasone 17-propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .

Molecular Mechanism

At the molecular level, Dexamethasone 17-propionate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to glucocorticoid receptors, which then translocate into the nucleus and bind to glucocorticoid response elements in the DNA, leading to changes in gene transcription .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone 17-propionate change over time in laboratory settings. Studies have shown that the compound’s clearance is time-dependent, modeled by a sigmoid Emax equation . This suggests that the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies may vary over time .

Dosage Effects in Animal Models

In animal models, the effects of Dexamethasone 17-propionate vary with different dosages . For instance, studies have shown that low-dose Dexamethasone 17-propionate lessens injury and enhances the recovery process in animal models of TBI by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

Dexamethasone 17-propionate is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels . High-dose Dexamethasone 17-propionate treatment has been shown to decrease the expression of glucose and lipid metabolic pathway-related genes .

Transport and Distribution

Dexamethasone 17-propionate is transported and distributed within cells and tissues. It has a volume of distribution of 51.0L for a 1.5mg oral dose and 96.0L for a 3mg intramuscular dose . This suggests that the compound can be widely distributed in the body.

Subcellular Localization

The subcellular localization of Dexamethasone 17-propionate and its effects on activity or function are crucial aspects of its biochemical profile. Studies have shown that Dexamethasone 17-propionate can influence the subcellular localization of proteins, which can impact their function . For instance, Dexamethasone 17-propionate treatment can decrease the expression of p21, leading to changes in its subcellular localization and promoting apoptosis .

Eigenschaften

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYMTTQVNYAJAA-OCUNRLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934962
Record name 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-89-9
Record name Dexamethasone 17-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15423-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone propionate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexamethasone 17-propionate
Reactant of Route 2
Reactant of Route 2
Dexamethasone 17-propionate
Reactant of Route 3
Dexamethasone 17-propionate
Reactant of Route 4
Reactant of Route 4
Dexamethasone 17-propionate
Reactant of Route 5
Dexamethasone 17-propionate
Reactant of Route 6
Dexamethasone 17-propionate
Customer
Q & A

Q1: How does Dexamethasone 17-propionate impact the adrenal glands in rat fetuses?

A1: The study demonstrates that Dexamethasone 17-propionate, along with Dexamethasone and other Dexamethasone 17-esters, causes significant atrophy of the adrenal glands in rat fetuses after subcutaneous administration. [] This suggests that the compound, even in its esterified form, retains the ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced adrenal gland size. This finding aligns with the known effects of glucocorticoids like Dexamethasone on the HPA axis.

Q2: Does the rate of hydrolysis of Dexamethasone 17-esters influence their effect on adrenal gland size in rat fetuses?

A2: While the research shows that different Dexamethasone 17-esters are hydrolyzed at varying rates in the livers of rat fetuses [], the study doesn't directly correlate the hydrolysis rate with the degree of adrenal atrophy. Dexamethasone acetate, despite having the fastest hydrolysis rate among the tested esters, doesn't show a significantly different impact on adrenal size compared to the slower-hydrolyzing propionate or valerate esters. This suggests that other factors, such as the distribution and metabolism of the esters and their corresponding free glucocorticoids, might play a significant role in their overall effect on the HPA axis. Further research is needed to understand the complex interplay between hydrolysis rates and the pharmacological effects of these esters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.